![molecular formula C7H3F2NO4 B1602088 2,5-Difluoro-3-nitrobenzoic acid CAS No. 741721-49-3](/img/structure/B1602088.png)
2,5-Difluoro-3-nitrobenzoic acid
Overview
Description
“2,4-Dichloro-5-fluoro-3-nitrobenzoic acid” is a compound that can be prepared from "2,4-dichloro-5-fluorobenzoic acid" . It’s used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of “2,4-Dichloro-5-fluoro-3-nitrobenzoic acid” involves a reaction sequence including nitration, selective reduction, diazotisation, and chlorination . Another compound, “2,4-dichloro-3,5-difluorobenzoic acid”, was synthesized from the commercially available “4-chloro-3,5-difluorobenzonitrile” in good yield .Molecular Structure Analysis
The molecular formula for “2,6-Difluoro-3-nitrobenzoic acid” is C7H3F2NO4, with an average mass of 203.100 Da and a monoisotopic mass of 203.003021 Da .Chemical Reactions Analysis
The synthesis of “2,4-Dichloro-5-fluoro-3-nitrobenzoic acid” may involve reactions such as nitration, selective reduction, diazotisation, and chlorination .Physical And Chemical Properties Analysis
The properties of “2,6-Difluoro-3-nitrobenzoic acid” include a melting point of 92-96°C, a predicted boiling point of 335.5±42.0 °C, a density of 1.661, and a pKa of 1.48±0.29 (Predicted) .Scientific Research Applications
Synthesis of Antibacterial Compounds
2,5-Difluoro-3-nitrobenzoic acid: is a valuable intermediate in the synthesis of quinolone-3-carboxylic acids derivatives, which are a class of compounds with significant antibacterial properties . The introduction of fluorine atoms into the molecular structure can enhance the biological activity and stability of these compounds, making them potent against a variety of bacterial strains.
Development of Organic Synthesis Methodologies
The compound serves as a critical building block in organic synthesis, particularly in reactions involving the benzylic position . Its reactivity allows for the exploration of various synthetic routes, including nucleophilic substitution and free radical reactions, which are fundamental in creating complex organic molecules.
Creation of Fluoroarenes
Fluoroarenes are essential in the development of synthetic biologically active compounds and functional materials2,5-Difluoro-3-nitrobenzoic acid can be used to synthesize fluoroarene structures, which are components in many pharmaceuticals and agrochemicals due to their unique chemical properties .
Pharmaceutical Research
This compound is an important intermediate in pharmaceutical research. It can be utilized in the synthesis of various drug candidates, especially in the modification of their pharmacokinetic profiles. The presence of fluorine atoms often leads to increased metabolic stability and improved drug efficacy .
Material Science Applications
In material science, 2,5-Difluoro-3-nitrobenzoic acid can contribute to the development of new materials with specific electronic or photonic properties. The nitro group, in particular, can act as an electron acceptor, modifying the electronic characteristics of the material .
Catalysis Research
The study of catalysis often involves the use of benzoic acid derivatives2,5-Difluoro-3-nitrobenzoic acid can be employed in the investigation of transition-metal catalyzed reactions, which are pivotal in the field of green chemistry for creating more efficient and environmentally friendly synthetic processes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,5-difluoro-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUYMGMBJNSLQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575960 | |
Record name | 2,5-Difluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-3-nitrobenzoic acid | |
CAS RN |
741721-49-3 | |
Record name | 2,5-Difluoro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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